Prieuranin acetate
Description
Its hypothesized applications include antioxidant, anti-inflammatory, or antimicrobial roles, though empirical data remain sparse.
Properties
Molecular Formula |
C40H52O17 |
|---|---|
Molecular Weight |
804.8 g/mol |
IUPAC Name |
[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-acetyloxy-3-methylpentanoate |
InChI |
InChI=1S/C40H52O17/c1-11-20(2)33(55-24(6)44)36(48)56-35-34(53-19-41)32(21(3)40(49)28(45)14-26(39(35,40)9)25-12-13-51-17-25)38(8)27(15-30(46)50-10)37(7,18-52-22(4)42)57-31(47)16-29(38)54-23(5)43/h12-13,17,19-20,26-27,29,32-35,49H,3,11,14-16,18H2,1-2,4-10H3/t20?,26-,27?,29-,32?,33?,34+,35-,37+,38+,39+,40?/m0/s1 |
InChI Key |
NIDUTZAIIODVCH-FHNSGPDVSA-N |
SMILES |
CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)OC(=O)C |
Isomeric SMILES |
CCC(C)C(C(=O)O[C@H]1[C@@H](C(C(=C)C2([C@@]1([C@@H](CC2=O)C3=COC=C3)C)O)[C@]4([C@H](CC(=O)O[C@](C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)OC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetate Derivatives
Note: this compound lacks a registered CAS number in available databases, suggesting it is either a novel or less-studied compound.
Functional Analogues
Key Research Findings
Antioxidant Capacity: Flavonoid acetates like Diosmetin Triacetate exhibit enhanced stability and bioavailability compared to non-acetylated counterparts due to esterification . This compound likely shares this trait, though experimental validation is needed.
Toxicity Profile: Organotin acetates (e.g., Tributyltin Acetate) show high ecotoxicity, restricting their use under regulatory guidelines . In contrast, phytochemical acetates like this compound are presumed safer but require rigorous ecotoxicological assessment.
Methodological Considerations
Analytical techniques for characterizing this compound would align with those used for similar compounds:
- FTIR Spectroscopy: To identify acetate ester peaks (~1740 cm⁻¹) and phenolic O-H stretches (~3300 cm⁻¹) .
- Chromatography : HPLC or GC-MS for purity assessment, referencing protocols from validated methods .
- Toxicity Screening : Standardized assays (e.g., brine shrimp lethality) could preliminarily evaluate bioactivity .
Q & A
Q. What strategies optimize this compound’s synthesis while minimizing by-products?
- Implement Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst ratio). Use computational chemistry (e.g., DFT calculations) to predict reaction pathways and characterize intermediates via in-situ FT-IR .
Q. How should cross-disciplinary studies integrate omics data with this compound’s mechanistic insights?
- Combine transcriptomics/proteomics data with pathway enrichment analysis (e.g., KEGG, GO terms) to identify molecular targets. Validate hypotheses using CRISPR/Cas9 knockout models and correlate findings with phenotypic outcomes .
Q. What frameworks ensure ethical and reproducible research on this compound’s novel applications?
- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use blockchain-enabled lab notebooks for audit trails and pre-register studies on platforms like Open Science Framework to mitigate selective reporting .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
